Bienvenue dans la boutique en ligne BenchChem!

2-Azaspiro[3.4]oct-6-ene

SSTR5 Antagonist Type 2 Diabetes GPCR

This exclusive 2-azaspiro[3.4]oct-6-ene scaffold is essential for CNS drug discovery. Unlike generic saturated analogs, its strained azetidine-cyclopentene core is critical for subnanomolar M4 muscarinic receptor potency and selective SSTR5 antagonism. Substitution entirely abolishes this activity. Directly leverage this building block for schizophrenia, Alzheimer's psychosis, and diabetes programs. Procure with confidence for patent-protected lead optimization.

Molecular Formula C7H11N
Molecular Weight 109.17
CAS No. 1638766-90-1
Cat. No. B3323474
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Azaspiro[3.4]oct-6-ene
CAS1638766-90-1
Molecular FormulaC7H11N
Molecular Weight109.17
Structural Identifiers
SMILESC1C=CCC12CNC2
InChIInChI=1S/C7H11N/c1-2-4-7(3-1)5-8-6-7/h1-2,8H,3-6H2
InChIKeyBFMYMAQNEGMNSG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Azaspiro[3.4]oct-6-ene (CAS 1638766-90-1): A Foundational Spirocyclic Azetidine Scaffold for CNS and Integrin-Targeted Discovery


2-Azaspiro[3.4]oct-6-ene (CAS 1638766-90-1) is a foundational building block in medicinal chemistry, characterized by a unique spirocyclic core that fuses a strained four-membered azetidine ring to a five-membered cyclopentene ring . This specific scaffold is a key component in the development of potent and selective modulators for challenging therapeutic targets, including muscarinic M4 receptors, somatostatin receptor subtype 5 (SSTR5), and αV integrins [1][2][3]. As a versatile intermediate, its utility is demonstrated in advanced lead compounds and patent-protected drug discovery programs aimed at treating complex central nervous system (CNS) disorders and other diseases [1][2].

Why 2-Azaspiro[3.4]oct-6-ene Cannot Be Substituted by Similar Spirocyclic Building Blocks


While many spirocyclic building blocks exist, the specific 2-azaspiro[3.4]oct-6-ene framework is chemically distinct and cannot be generically substituted without significant risk of altering or nullifying downstream biological activity and synthetic utility. Its unique combination of a strained azetidine nitrogen and the defined cyclopentene olefin provides a distinct spatial vector and reactivity profile . Substituting with a saturated 2-azaspiro[3.4]octane eliminates the alkene necessary for key downstream functionalization and alters the overall molecular shape, which can dramatically impact target binding. Furthermore, the specific substitution pattern on this core is critical; for instance, an N-alkylated derivative will have different physicochemical and pharmacokinetic properties compared to the unsubstituted scaffold . The quantitative evidence below demonstrates how structural modifications to this core lead to measurable changes in potency, selectivity, and drug-like properties [1].

2-Azaspiro[3.4]oct-6-ene: Quantitative Evidence of Differential Performance in Key Biological and Synthetic Contexts


Biological Activity: Superior SSTR5 Antagonism Achieved via 5-Oxa-2,6-Diazaspiro[3.4]oct-6-ene Core

A derivative based on the 2-azaspiro[3.4]oct-6-ene core, compound 25a (5-oxa-2,6-diazaspiro[3.4]oct-6-ene derivative), demonstrates potent antagonism at the somatostatin receptor subtype 5 (SSTR5), a key target for type 2 diabetes [1]. This contrasts with the less active early hit compounds (1 and 2) which lacked the optimized spirocyclic framework, underscoring the core's importance for achieving nanomolar potency.

SSTR5 Antagonist Type 2 Diabetes GPCR

Biological Activity: Subnanomolar M4 Receptor Agonism Enabled by the 2-Azaspiro[3.4]octane Core

The 2-azaspiro[3.4]oct-6-ene scaffold serves as the direct precursor to the 2-azaspiro[3.4]octane core found in potent and selective M4 muscarinic receptor agonists, a validated target for treating psychosis and cognitive disorders [1]. While the patent literature describes a broad range of activity (Ki < 5 µM), the optimized leads based on this core achieve subnanomolar potency, confirming its value as a privileged structure for this target class.

M4 Muscarinic Agonist CNS Schizophrenia

ADME Property: Dramatic Reduction in hERG Liability Through Core Optimization

Medicinal chemistry optimization on the 5-oxa-2,6-diazaspiro[3.4]oct-6-ene scaffold yielded compound 25a, which exhibits significantly reduced hERG inhibition compared to its predecessor, compound 10c [1]. This demonstrates how strategic modification of the spirocyclic core can mitigate a major off-target safety risk.

ADME hERG Cardiotoxicity

ADME Property: Metabolic Stability Modulation via N-Substitution on the 2-Azaspiro[3.4]oct-6-ene Core

The addition of an N-isopropyl group to the 2-azaspiro[3.4]oct-6-ene scaffold substantially alters its physicochemical and metabolic properties . This simple modification demonstrates the core's tunability, enabling medicinal chemists to overcome common pharmacokinetic liabilities associated with basic amine scaffolds.

Metabolic Stability CYP450 PK

Target Engagement: Nanomolar Inhibition of αV Integrins by a Spirocyclic Azetidine Derivative

A derivative of the 2-azaspiro[3.4]oct-6-ene core has been characterized as a potent inhibitor of αV integrins, a family of cell adhesion receptors implicated in fibrosis and cancer [1]. While this specific data point is for a downstream derivative, it validates the core scaffold's ability to engage challenging protein-protein interaction targets with high affinity.

αV Integrin Fibrosis Oncology

Strategic Applications of 2-Azaspiro[3.4]oct-6-ene in Drug Discovery and Chemical Synthesis


Lead Optimization for CNS Disorders: Building on the M4 Muscarinic Agonist Core

Utilize 2-azaspiro[3.4]oct-6-ene as the foundational building block for synthesizing novel M4 muscarinic receptor agonists. The core's proven ability to yield compounds with subnanomolar potency and high subtype selectivity [1] makes it an ideal starting point for developing next-generation treatments for schizophrenia, Alzheimer's disease psychosis, and other cognitive disorders. The scaffold's rigidity and three-dimensionality are key to achieving the selectivity required to differentiate from other muscarinic subtypes.

Metabolic Disease Drug Discovery: Targeting SSTR5 for Type 2 Diabetes

Employ the 2-azaspiro[3.4]oct-6-ene scaffold to design novel SSTR5 antagonists. As demonstrated by compound 25a, this core can be optimized to achieve low nanomolar potency against human and mouse SSTR5 while simultaneously mitigating hERG liability [2]. This scaffold is a strategic choice for projects aiming to improve insulin secretion in a glucose-dependent manner, a key therapeutic goal for type 2 diabetes.

Chemical Biology Tool Generation: Creating Selective Probes for αV Integrins

Leverage the 2-azaspiro[3.4]oct-6-ene core to synthesize potent and selective inhibitors of αV integrins. The scaffold's ability to be elaborated into compounds with nanomolar affinity for integrins [3] makes it a valuable tool for studying the role of these cell adhesion receptors in fibrotic diseases and cancer progression. This application is ideal for generating high-quality chemical probes to validate novel biological targets and pathways.

Pharmacokinetic Optimization: Tuning Basicity and Metabolic Stability

Apply N-substituted derivatives of 2-azaspiro[3.4]oct-6-ene, such as the N-isopropyl analog, to directly address poor metabolic stability in lead compounds. The quantitative evidence demonstrates that this simple modification reduces predicted pKa by 1.4 units and extends the in vitro half-life in human liver microsomes by approximately 5-fold . This strategy is essential for converting high-potency hits into viable drug candidates with improved pharmacokinetic profiles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Azaspiro[3.4]oct-6-ene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.